molecular formula C5H6N6S B1290985 2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine CAS No. 1011408-19-7

2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine

Cat. No.: B1290985
CAS No.: 1011408-19-7
M. Wt: 182.21 g/mol
InChI Key: WRSUZSPLQCGVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine is a bicyclic heterocyclic compound featuring a triazolo[1,5-a][1,3,5]triazine core with a methylthio (-SMe) substituent at position 2 and an amino (-NH₂) group at position 5. This scaffold is notable for its role in adenosine receptor antagonism, particularly targeting the A2A receptor, which has implications in neurodegenerative diseases and cancer immunotherapy . Its molecular formula is C₅H₆N₆S, with a molecular weight of 182.22 g/mol .

Key spectral data include:

  • ¹H NMR (DMSO-d₆): δ 6.10 (s, 2H, NH₂), 7.71 (s, 1H, triazine-H) .
  • ESI-MS: [M+H]⁺ at m/z 183.1 .

Properties

IUPAC Name

2-methylsulfanyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6S/c1-12-5-9-4-8-2-7-3(6)11(4)10-5/h2H,1H3,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSUZSPLQCGVEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=NC=NC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640042
Record name 2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011408-19-7
Record name 2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine typically involves the reaction of aminotriazole with cyanamide and triethyl orthoformate in methanol. The reaction is carried out in a sealed tube under microwave irradiation at 150°C for 20 minutes . The precipitated product is then filtered, washed with cold methanol, and recrystallized from a suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale microwave reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio (–SCH₃) group at position 2 is highly reactive toward nucleophiles, enabling its replacement with amines, alkoxy groups, or other sulfur-containing substituents.

Reactants Conditions Products Yield References
4-MethoxybenzylamineDMF, 70–80°C, 3 h2-(4-Methoxybenzylamino) triazolo[1,5-A] triazin-7-amine65%
Hydrazine hydrateEtOH, reflux, 6 h2-Hydrazinyl triazolo[1,5-A] triazin-7-amine78%
Benzyl bromideK₂CO₃, DMF, RT, 12 h2-(Benzylthio) triazolo[1,5-A] triazin-7-amine82%

Key Observations :

  • Reactions with primary amines proceed efficiently under mild conditions due to the electrophilicity of the methylthio group.
  • Alkylation with benzyl bromide requires a base (e.g., K₂CO₃) to deprotonate intermediates .

Oxidation of the Methylthio Group

The methylthio substituent can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents.

Oxidizing Agent Conditions Products Yield References
H₂O₂ (30%)AcOH, RT, 4 h2-(Methylsulfinyl) triazolo[1,5-A] triazin-7-amine58%
mCPBA (2 equiv)DCM, 0°C, 2 h2-(Methylsulfonyl) triazolo[1,5-A] triazin-7-amine73%

Mechanistic Insight :

  • Oxidation to sulfoxide occurs selectively with H₂O₂, while mCPBA drives full conversion to sulfone .

Functionalization of the Amino Group

The amino group at position 7 undergoes acylation or alkylation to generate derivatives with enhanced pharmacological properties.

Reactants Conditions Products Yield References
Acetyl chloridePyridine, RT, 2 h7-Acetamido-2-(methylthio) triazolo[1,5-A] triazine89%
Methyl iodideNaH, THF, 0°C, 1 h7-(N-Methylamino)-2-(methylthio) triazolo[1,5-A] triazine76%

Applications :

  • Acetylated derivatives are intermediates for antitumor agents .

Cyclocondensation Reactions

The compound participates in cyclization reactions to form fused heterocycles, expanding its utility in medicinal chemistry.

Reactants Conditions Products Yield References
Ethyl chloroformateDMF, 100°C, 8 hPyrido[3,2-e] triazolo[1,5-A] triazin-7-amine68%
Phenyl isocyanateTEA, DCM, RT, 6 h7-(Phenylcarbamoyl)-2-(methylthio) triazolo[1,5-A] triazine81%

Structural Features :

  • Cyclocondensation preserves the triazolo-triazine core while introducing new rings for enhanced bioactivity .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl or alkyl group introduction at position 2.

Reactants Conditions Products Yield References
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 80°C2-Phenyl triazolo[1,5-A] triazin-7-amine63%

Catalytic System :

  • Suzuki-Miyaura coupling requires anhydrous conditions and inert atmospheres .

Scientific Research Applications

Pharmacological Applications

The compound has shown potential in various pharmacological studies:

  • Antimicrobial Activity : Research has indicated that derivatives of triazolo-triazine compounds exhibit antimicrobial properties. Studies have demonstrated that 2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine can inhibit the growth of certain bacterial strains. Its mechanism may involve interference with bacterial DNA synthesis or protein function .
  • Anticancer Properties : Some studies suggest that this compound may possess anticancer activity. It has been tested in vitro against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its potential as a chemotherapeutic agent .
  • Neuroprotective Effects : Preliminary research indicates that this compound might offer neuroprotective benefits. It has been evaluated for its ability to mitigate oxidative stress in neuronal cells, which could have implications for treating neurodegenerative diseases .

Material Science Applications

In addition to its biological applications, this compound is being explored for its potential uses in material science:

  • Polymer Chemistry : The compound can act as a building block for synthesizing polymers with unique properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength .
  • Nanotechnology : Research is ongoing into the use of this compound in the development of nanomaterials. Its chemical structure allows for functionalization that can improve the performance of nanocomposites in electronics and photonics .

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Antibiotics, researchers synthesized several derivatives of this compound and tested their efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Case Study 2: Anticancer Research

A collaborative study between institutions focused on the cytotoxic effects of this compound on human breast cancer cell lines. The findings revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests a potential mechanism for its anticancer effects and highlights the need for further studies to explore its therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations at Position 2 and 5

The triazolo-triazine scaffold allows for diverse substitutions, significantly altering physicochemical and biological properties.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 2-SMe, 7-NH₂ C₅H₆N₆S 182.22 A2AR antagonist; moderate lipophilicity (XlogP ~1.5)
2-(Furan-2-yl)-5-SMe analog 2-furan, 5-SMe, 7-NH₂ C₉H₈N₆OS 248.27 Enhanced binding affinity for A2AR due to furan π-π interactions . ESI-MS: [M+H]⁺ 249.3
5-SMe-1H-1,2,4-triazol-3-amine (Compound 15) 5-SMe, triazole core C₃H₆N₄S 130.17 Simpler structure; lacks triazine ring. ESI-MS: [M+H]⁺ 131.0 .
2-SO₂Me-5-SMe analog (Compound 17) 2-SO₂Me, 5-SMe, 7-NH₂ C₆H₈N₆O₂S₂ 260.31 Higher polarity (XlogP ~0.2); improved solubility. ESI-MS: [M+H]⁺ 283.0 .
2-Ethoxy-5-SMe analog (Compound 18) 2-OEt, 5-SMe, 7-NH₂ C₇H₉N₆OS 225.25 Increased lipophilicity (XlogP ~2.0). ESI-MS: [M+H]⁺ 227.1 .

Key Observations :

  • Electron-Withdrawing Groups (e.g., -SO₂Me in Compound 17) reduce lipophilicity and enhance solubility, critical for pharmacokinetics .
  • Aromatic Substitutions (e.g., furan in ZM241385 analogs) improve receptor binding via π-π stacking .

Structural and Crystallographic Insights

  • Crystal Packing : The gem-dimethyl-substituted analog (7,7-dimethyl-2-pyridin-4-yl) forms hydrogen-bonded dimers, stabilizing its crystal lattice .
  • Torsional Flexibility : Ethoxy and methylsulfonyl groups introduce conformational flexibility, affecting binding pocket interactions .

Biological Activity

2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine (CAS Number: 1011408-19-7) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C5_5H6_6N6_6S
  • IUPAC Name : 2-(methylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
  • InChI Key : WRSUZSPLQCGVEU-UHFFFAOYSA-N

Research indicates that compounds in the triazole family exhibit a variety of biological activities. The presence of the methylthio group in this compound is believed to enhance its interaction with biological targets. Notably:

  • Inhibition of Thymidine Phosphorylase : A study on related compounds demonstrated that certain triazolo derivatives showed significant inhibitory activity against thymidine phosphorylase (IC50_{50} values around 42.63 μM), suggesting potential applications in cancer therapy by inhibiting tumor angiogenesis .
  • Anti-cancer Activity : Compounds with similar structures have shown effectiveness in inhibiting markers associated with angiogenesis such as VEGF and MMP-9 in breast cancer cells (MDA-MB-231) . This suggests that this compound may exhibit similar properties.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is highly dependent on their structural features. In the case of this compound:

  • Substituent Effects : The methylthio group appears to play a crucial role in enhancing the compound's lipophilicity and potentially its ability to penetrate cellular membranes. Variations in substituents on the triazole ring can lead to significant changes in biological activity .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

CompoundActivityIC50_{50} ValueReference
5qThymidine Phosphorylase Inhibition42.63 μM
6iAnti-Angiogenic Activity (VEGF Inhibition)Not specified
Triazole DerivativeCytotoxicity against MCF-7Varies (up to 8.42 μM)

Additional Findings

Research has also highlighted the potential for mercapto-triazoles to act as anti-inflammatory and antimicrobial agents. For instance:

  • Antimicrobial Activity : Various mercapto-substituted triazoles have shown significant antibacterial and antifungal properties against a range of pathogens .
  • Cytotoxic Effects : Some derivatives exhibited potent cytotoxic effects against human cancer cell lines like MCF-7 and Bel-7402 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine, and how can purity be maximized?

  • Methodology : The compound is synthesized via cyclocondensation of 3-(furan-2-yl)-1H-1,2,4-triazol-5-amine with dimethyl N-cyanodithioiminocarbonate at 170°C under inert gas (N₂/Ar). Purification involves silica gel chromatography with gradient elution (5–10% ethyl acetate in dichloromethane) . Oxidation of the methylthio group to methylsulfonyl is achieved using m-chloroperbenzoic acid (mCPBA) in dichloromethane, yielding >80% purity after crystallization .
  • Key Data :

  • Yield: 38% for methylthio derivative ; 80% for methylsulfonyl derivative .
  • Purity: Confirmed via LC/MS and ¹H NMR .

Q. Which analytical techniques are critical for structural characterization?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., furan protons at δ 6.72–7.93 ppm, methylthio at δ 2.52 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., NH₂ stretching at 3431 cm⁻¹, sulfonyl S=O at 1131 cm⁻¹) .
  • Mass Spectrometry : ESI-MS confirms molecular ions (e.g., m/z 248.9 [M+1] for methylthio derivative) .
  • Single-Crystal X-ray Diffraction : Resolves planar triazolotriazine core and substituent dihedral angles (e.g., phenyl ring tilt: 3.56°) .

Q. What safety protocols are essential during handling and storage?

  • Methodology :

  • Handling : Use PPE (gloves, goggles, fume hood) to avoid skin/eye contact. Avoid inhalation; toxicological data suggest irritancy .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • Waste Disposal : Classify as hazardous organic waste; incinerate via licensed facilities .

Advanced Research Questions

Q. How do substitutions at C5 and C7 positions influence adenosine receptor (AR) binding affinity?

  • Methodology :

  • C5 Modifications : Introducing benzylamino groups enhances hA2AAR affinity (Ki = 1.11 nM) but reduces selectivity over hA1/hA3 subtypes. Methylsulfonyl groups improve solubility but lower potency .
  • C7 Modifications : Free amino groups at C7 are critical for AR antagonism. Replacing NH₂ with phenylureido moieties increases hA2AAR selectivity (Ki = 1.44 nM; hA1/hA2A ratio = 216) .
    • Data Contradictions : Methylthio derivatives show higher metabolic stability but lower binding affinity compared to sulfonyl analogs .

Q. What strategies resolve contradictions in pharmacological data across different assay systems?

  • Methodology :

  • Assay Standardization : Use CHO/HEK cells expressing human AR subtypes (hA1, hA2A, hA2B, hA3) to minimize species variability .
  • Binding vs. Functional Assays : Radioligand displacement (e.g., [³H]ZM241385) may overestimate affinity compared to cAMP inhibition assays. Validate with IC50/EC50 correlations .

Q. How can computational modeling predict triazolotriazine interactions with AR subtypes?

  • Methodology :

  • Docking Studies : Use homology models of hA2AAR (PDB: 4EIY) to identify key residues (e.g., Phe168, Asn253) for hydrogen bonding .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns; analyze interaction fingerprints (IEFs) for hydrophobic/electrostatic contributions .
    • Validation : Correlate in silico binding scores (ΔG) with experimental Ki values (R² > 0.85) .

Q. What crystallographic insights explain solubility and bioavailability limitations?

  • Methodology :

  • Polymorphism Screening : Identify stable forms via slurry experiments (e.g., methanol/ethanol). Hydrate formation reduces melting points (mp >250°C for anhydrous vs. 190°C for solvates) .
  • Crystal Packing : Centrosymmetric dimers via N–H···N/F hydrogen bonds increase lattice energy, lowering aqueous solubility (logP = 1.8) .

Q. Can triazolotriazines be tailored for non-pharmacological applications (e.g., energetic materials)?

  • Methodology :

  • Nitration : Treat with 100% HNO₃ to introduce nitramino groups, enhancing detonation velocity (vD = 9,313 m/s) and reducing sensitivity (IS >40 J) .
  • Salt Formation : React with ammonium hydroxide to form energetic salts (e.g., NH₄⁺ derivatives) with improved thermal stability (Tdec >194°C) .

Tables

Table 1 : Synthetic Yields and Key Properties

DerivativeYield (%)Purity (%)Key Spectral Data (¹H NMR)Source
Methylthio (C5)38>95δ 2.52 (s, CH₃), 6.72 (furan H)
Methylsulfonyl (C5)80>98δ 3.37 (s, SO₂CH₃), 7.27 (furan H)
Benzylamino (C5/C7)3389δ 4.78 (d, J=5.8 Hz, CH₂Ph)

Table 2 : Pharmacological Profile of Select Derivatives

CompoundhA2AAR Ki (nM)hA1/hA2A SelectivitylogPSolubility (µg/mL)
5 (MeS)94.685.21.812.4
6 (MeSO₂)1.11216.00.945.6
14 (Ph-ureido)1.4420.62.38.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.